4,3'-Difluoro-4'-methoxybiphenyl
Description
4,3'-Difluoro-4'-methoxybiphenyl is a biphenyl derivative featuring fluorine substituents at the 4- and 3'-positions and a methoxy group at the 4'-position (Figure 1). This compound is noted for its presence in natural product mixtures, as evidenced by its identification in Polyscias fruticosa leaf extracts, where it constitutes 0.2–0.3% of the lipophilic fraction . Its electronic properties, influenced by the electron-withdrawing fluorine atoms and electron-donating methoxy group, make it a candidate for applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)-1-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI Key |
PZNGJBIQZDVDJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,3’-Difluoro-4’-methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 4,3’-Difluoro-4’-methoxybiphenyl may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,3’-Difluoro-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxybenzoic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
4,3’-Difluoro-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4,3’-Difluoro-4’-methoxybiphenyl exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways and alteration of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Biphenyl Derivatives
Substituent Position and Electronic Effects
The positions and types of substituents on biphenyl frameworks significantly alter their chemical and physical properties. Below is a comparative analysis with key analogs:
4-Chloro-4'-methoxybiphenyl
- Structure : Chlorine (Cl) at 4-position, methoxy (OCH₃) at 4'-position.
- Properties : The chlorine atom, being electron-withdrawing, reduces electron density on the biphenyl ring, while the methoxy group donates electrons. This contrast enhances solubility and reactivity in cross-coupling reactions (e.g., Suzuki coupling) for synthesizing liquid crystals and OLED materials .
- Applications : Widely used as an intermediate in pharmaceuticals and advanced materials .
2,3,5,6-Tetrafluoro-4-methoxybiphenyl
- Structure : Four fluorine atoms at 2-, 3-, 5-, and 6-positions; methoxy at 4-position.
- Properties: High fluorine content increases polarity and thermal stability. Reported synthesis yield: 85% via flash chromatography and ethanol recrystallization .
- Spectral Data :
4,4'-Difluoro-2-nitrodiphenyl
- Structure: Fluorine at 4- and 4'-positions; nitro (NO₂) at 2-position.
- Properties : The nitro group strongly withdraws electrons, making this compound highly reactive in electrophilic substitution. Historically synthesized via nitration of 4,4'-difluorodiphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
